molecular formula C11H7FN2O B8304298 5-(5-fluoro-1H-indol-2-yl)oxazole

5-(5-fluoro-1H-indol-2-yl)oxazole

Cat. No.: B8304298
M. Wt: 202.18 g/mol
InChI Key: DENQLGYUVGNQHT-UHFFFAOYSA-N
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Description

5-(5-fluoro-1H-indol-2-yl)oxazole is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

5-(5-fluoro-1H-indol-2-yl)-1,3-oxazole

InChI

InChI=1S/C11H7FN2O/c12-8-1-2-9-7(3-8)4-10(14-9)11-5-13-6-15-11/h1-6,14H

InChI Key

DENQLGYUVGNQHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C3=CN=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round-bottom flask was added 5-fluoro-1H-indole-2-carbaldehyde 47 (0.627 g, 3.84 mmol), methanol (40 mL), p-toluene sulfonylmethyl isocyanide (0.826 g, 4.23 mmol), followed by potassium carbonate (0.68 g, 4.92 mmol). The reaction mixture was stirred at reflux for about 1.5 hour and followed by TLC. The solvent was then evaporated and saturated aq. NaHCO3 was added. The resultant suspension was extracted with CH2Cl2 (2×20 mL). Combined organic layers were washed with brine, dried (anhydrous Na2SO4), and concentrated to leave a yellow solid. Crude product was further purified by silica-column chromatographed (Biotage) using Acetone:Hexane as an eluent to yield 5-(5-fluoro-1H-indol-2-yl)oxazole 48 (0.202 g, 72% yield). MS (ES) m/z 203 (M+H+).
Quantity
0.627 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.826 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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